molecular formula C11H8Cl2N2O2 B3218005 Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate CAS No. 1186189-29-6

Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate

Cat. No. B3218005
M. Wt: 271.10 g/mol
InChI Key: PWRDEDIOVKMBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H8Cl2N2O2 . It belongs to the class of heterocyclic compounds known as 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, has been a subject of considerable interest. The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate consists of a 1,8-naphthyridine core, which is a naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines are diverse. They can undergo multicomponent reactions, Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate is 271.1 . More detailed physical and chemical properties are not available in the retrieved papers.

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in medicinal chemistry and materials science .

properties

IUPAC Name

ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)7-8(12)6-4-3-5-14-10(6)15-9(7)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRDEDIOVKMBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174661
Record name 1,8-Naphthyridine-3-carboxylic acid, 2,4-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate

CAS RN

1186189-29-6
Record name 1,8-Naphthyridine-3-carboxylic acid, 2,4-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186189-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 2,4-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate
Reactant of Route 3
Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate
Reactant of Route 4
Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate
Reactant of Route 5
Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.